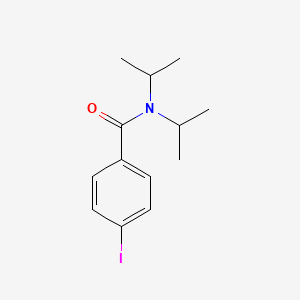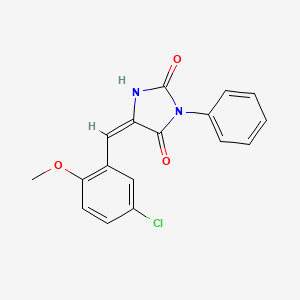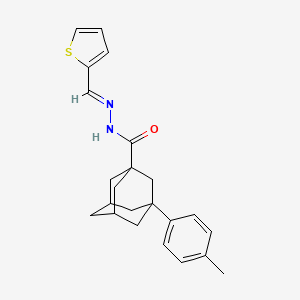
2-oxo-2H-chromen-4-yl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2H-chromen-4-yl 3-chlorobenzoate is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in recent years due to its potential biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate is not well understood. However, it is believed to exert its biological activities through multiple pathways. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It also induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-2H-chromen-4-yl 3-chlorobenzoate has a wide range of biochemical and physiological effects. It has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). The compound also inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate is its easy synthesis and purification. The compound is stable and can be stored for an extended period, making it suitable for long-term studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate. One of the areas of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action and optimize the compound's structure to improve its efficacy. Additionally, the compound's potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease needs to be explored further. Finally, the compound's safety and toxicity profile need to be thoroughly investigated to evaluate its potential for clinical use.
Conclusion:
In conclusion, 2-oxo-2H-chromen-4-yl 3-chlorobenzoate is a promising compound with potential biological activities. Its easy synthesis and purification make it an attractive candidate for drug development. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and optimize its structure for maximum efficacy.
Méthodes De Synthèse
The synthesis of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate involves the condensation reaction between 3-chlorobenzoic acid and 4-hydroxycoumarin in the presence of a dehydrating agent. The reaction is carried out in a solvent such as acetic anhydride or acetonitrile under reflux conditions. The product is obtained in good yield and purity by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-oxo-2H-chromen-4-yl 3-chlorobenzoate has been extensively studied for its biological activities. It has been reported to possess antioxidant, anti-inflammatory, antitumor, and antibacterial properties. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Propriétés
IUPAC Name |
(2-oxochromen-4-yl) 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO4/c17-11-5-3-4-10(8-11)16(19)21-14-9-15(18)20-13-7-2-1-6-12(13)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXRHHFGYTWXRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)





![N-[2-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B5758291.png)

